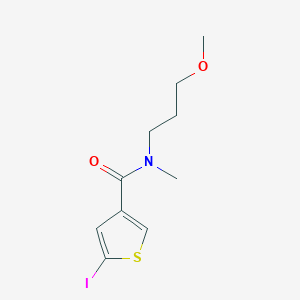

5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide

Description

Properties

Molecular Formula |

C10H14INO2S |

|---|---|

Molecular Weight |

339.20 g/mol |

IUPAC Name |

5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide |

InChI |

InChI=1S/C10H14INO2S/c1-12(4-3-5-14-2)10(13)8-6-9(11)15-7-8/h6-7H,3-5H2,1-2H3 |

InChI Key |

FJPDHHULDGCGSQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCOC)C(=O)C1=CSC(=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide typically involves the iodination of a thiophene derivative followed by the introduction of the methoxypropyl and methyl groups. The reaction conditions often include the use of iodine or iodinating agents, solvents like dichloromethane or acetonitrile, and catalysts such as copper or palladium complexes. The reaction is usually carried out under reflux conditions to ensure complete iodination and substitution.

Industrial Production Methods

In an industrial setting, the production of 5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures high yield and purity of the final product. The compound is then purified using techniques like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Nucleophilic Substitution

The methoxypropyl group (-CH₂CH₂OCH₃) is susceptible to nucleophilic substitution under basic conditions. For example:

-

Reaction with Grignard reagents : Potential substitution at the propyl chain’s terminal position.

-

Hydrolysis : The amide group could hydrolyze to the corresponding carboxylic acid under acidic or basic conditions.

Halogenation and Cross-Coupling

The iodine atom enables participation in cross-coupling reactions (e.g., Suzuki, Sonogashira) to form C–C bonds. These reactions typically require palladium catalysts and ligands.

Thiophene Ring Reactivity

The thiophene ring’s electronic properties allow for:

-

Electrophilic substitution : Directed by electron-donating groups (e.g., methoxy).

-

Diels-Alder cycloaddition : Potential reactivity as a diene when activated.

Reaction Conditions and Functional Group Sensitivity

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis of amide | H₂O, acid/base catalyst (e.g., HCl) | Formation of thiophene-3-carboxylic acid |

| Nucleophilic substitution | Grignard reagent (e.g., MeMgBr), THF | Alkylation of methoxypropyl group |

| Cross-coupling (Suzuki) | Pd(PPh₃)₄, base (e.g., K₂CO₃), aryl boronic acid | Formation of biaryl derivatives |

Structural and Mechanistic Insights

The compound’s structure, as inferred from PubChem data , includes a thiophene ring (position 3) substituted with iodine (position 5) and a dimethylated methoxypropyl amide. The iodine atom’s presence suggests reactivity in iodine-mediated coupling reactions, while the amide group provides stability but limits hydrolysis under mild conditions.

Comparative Analysis with Analogues

A comparison of structural features and reactivity across similar thiophene derivatives highlights the unique role of iodine and the methoxypropyl group:

| Compound | Key Structural Feature | Reactivity Highlight |

|---|---|---|

| 5-Bromo-N-(2-methoxyethyl)-N-methylthiophene-3-carboxamide | Bromine instead of iodine | Lower reactivity in cross-coupling |

| 4-Iodo-N-(4-fluorobutyl)-N-methylthiophene-2-carboxamide | Fluorinated alkyl chain | Altered solubility and pharmacokinetics |

| N-(4-Methoxyphenyl)-N-methylthiophene-3-carboxamide | No halogen | Reduced cross-coupling potential |

Scientific Research Applications

5-Iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide is a synthetic compound with a molecular structure that includes an iodine atom, a methoxypropyl group, and a thiophene ring. It belongs to the class of carboxamides and has potential biological activity and applications in medicinal chemistry. The thiophene moiety in its structure contributes to its electronic properties, making it interesting for various chemical and biological studies.

Potential Applications

5-Iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide has potential applications in pharmaceutical development due to its structural features. Interaction studies involving this compound may be a focus of research.

Structural Analogues

Several compounds share structural similarities with 5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide. These include:

- 5-Bromo-N-(2-methoxyethyl)-N-methylthiophene-3-carboxamide This compound has bromine instead of iodine, which could lead to different reactivity because bromine has a lower electronegativity.

- 4-Iodo-N-(4-fluorobutyl)-N-methylthiophene-2-carboxamide This compound features a different alkyl chain and position of the carboxamide, which could result in altered pharmacokinetics due to the fluorine substitution.

- N-(4-Methoxyphenyl)-N-methylthiophene-3-carboxamide This compound lacks a halogen and may display different biological profiles as a result.

Mechanism of Action

The mechanism of action of 5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The presence of the iodine atom and the methoxypropyl group enhances its binding affinity and specificity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Analog: 5-Bromo-N,N-Dimethylthiophene-3-Carboxamide

A closely related compound, 5-bromo-N,N-dimethylthiophene-3-carboxamide (CAS: Not provided), shares the thiophene-carboxamide backbone but differs in halogen substitution (bromine vs. iodine) and N-alkyl groups (dimethyl vs. 3-methoxypropyl/methyl). Key comparisons include:

Key Findings :

- Halogen Effects: Iodine’s larger atomic radius and lower electronegativity compared to bromine make the target compound more reactive in aryl halide-mediated reactions (e.g., Ullmann or Sonogashira couplings) .

Comparison with Non-Halogenated Thiophene Carboxamides

Non-halogenated analogs, such as N-(2-ethylhexyl)thiophene-3-carboxamide, lack the iodine atom, reducing their utility in cross-coupling reactions. However, they exhibit higher thermal stability in polymer applications due to the absence of labile halogens.

Comparison with Iodinated Aromatic Compounds

Iodinated aromatics like 5-iodo-2-thiophenecarbonyl chloride share the iodine-thiophene motif but lack the carboxamide functionality. These compounds are typically more electrophilic and serve as intermediates in agrochemical synthesis, whereas the target compound’s carboxamide group enables hydrogen bonding in biological targets.

Biological Activity

5-Iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide is a synthetic compound belonging to the class of carboxamides. It features a unique molecular structure that includes an iodine atom, a methoxypropyl group, and a thiophene ring, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide is CHI NOS. Its structure is characterized by:

- Iodine Atom : Enhances electronic properties and may influence biological activity.

- Methoxypropyl Group : Affects solubility and interaction with biological targets.

- Thiophene Ring : Known for its role in various medicinal compounds due to its ability to stabilize reactive intermediates.

Table 1: Structural Features of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-N-(2-methoxyethyl)-N-methylthiophene-3-carboxamide | Bromine instead of iodine | Potentially different reactivity due to bromine's lower electronegativity |

| 4-Iodo-N-(4-fluorobutyl)-N-methylthiophene-2-carboxamide | Different alkyl chain and position of carboxamide | Altered pharmacokinetics due to fluorine substitution |

| N-(4-Methoxyphenyl)-N-methylthiophene-3-carboxamide | Absence of halogen | May exhibit different biological profiles due to lack of halogen |

Anticancer Properties

Research indicates that compounds similar to 5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that related compounds can effectively inhibit cancer cell growth by inducing apoptosis and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the cytotoxic effects of a related compound, methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamates, it was found that:

- Cell Lines Tested : U87 (glioblastoma), SK (neuroblastoma).

- LC Values :

- U87: 200 ± 60 nM

- SK: Higher resistance compared to U87.

The results indicated that the compound induced G2/M phase arrest in treated cells, leading to significant morphological changes such as increased nuclear size and aberrant nuclei formation .

The mechanisms through which 5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide may exert its biological effects include:

- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.

- Apoptosis Induction : Triggering apoptotic pathways leading to cell death.

- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cancer cell proliferation.

Antibacterial Activity

While the primary focus has been on anticancer activity, there is emerging evidence suggesting potential antibacterial properties as well. Compounds with similar thiophene structures have demonstrated efficacy against various bacterial strains.

Q & A

Q. What are the recommended synthetic routes for 5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis typically involves iodination of a thiophene precursor followed by carboxamide functionalization. Key steps include:

- Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under controlled temperature (0–25°C) to avoid over-iodination .

- Amide Coupling : Employ coupling agents like HATU or EDCI with DIPEA in dichloromethane or THF. Monitor reaction progress via TLC or LC-MS to optimize stoichiometry .

- Optimization : Apply Design of Experiments (DoE) principles to evaluate variables (e.g., solvent polarity, temperature, catalyst loading) for yield improvement .

Q. How should researchers handle safety and stability concerns during synthesis and storage?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and safety goggles to prevent exposure to iodine vapors or reactive intermediates. Avoid dust formation during solid-phase reactions .

- Storage : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and hydrolysis of the carboxamide group .

- Waste Disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm iodination (absence of proton signals at C5) and amide bond formation (δ ~165–170 ppm for carbonyl) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H] ~365–370 Da) and isotopic patterns from iodine .

- FT-IR : Confirm N–H stretching (~3300 cm) and C=O vibrations (~1660 cm) for the carboxamide group .

Advanced Research Questions

Q. How can computational methods predict the reactivity and pharmacokinetic properties of this compound?

- Methodological Answer :

- Reactivity : Use density functional theory (DFT) to model iodine’s electrophilic substitution behavior in the thiophene ring. Compare activation energies for alternative iodination sites .

- ADME Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP (~2.5–3.0), membrane permeability, and CYP450 metabolism. Validate with in vitro hepatocyte assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values in kinase inhibition assays)?

- Methodological Answer :

- Assay Standardization : Control variables like ATP concentration, buffer pH, and enzyme lot-to-lot variability. Use reference inhibitors (e.g., staurosporine) for normalization .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian hierarchical models) to harmonize data from disparate studies. Prioritize datasets with orthogonal validation (e.g., SPR vs. fluorescence assays) .

Q. How can researchers design experiments to probe structure-activity relationships (SAR) for this compound’s antimicrobial potential?

- Methodological Answer :

- Analog Synthesis : Modify the 3-methoxypropyl group (e.g., replace with cyclopropyl or hydroxyl variants) and compare MIC values against Gram-positive pathogens .

- Target Engagement : Use thermal shift assays or microscale thermophoresis to quantify binding affinity to bacterial topoisomerase IV .

Q. What interdisciplinary approaches enhance material science applications (e.g., optoelectronic devices)?

- Methodological Answer :

- Crystallography : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane) to analyze π-stacking interactions and iodine’s role in charge transport .

- Device Fabrication : Test thin-film conductivity using four-point probe measurements. Pair with DFT calculations to correlate bandgap with substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.